4-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
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Overview
Description
4-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine ring, and finally, the morpholine ring is incorporated. Each step requires specific reagents and conditions, such as the use of chlorobenzoyl chloride for the acylation of piperazine and methylation agents for the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a piperazine ring, used as an antihistamine.
Piperazine derivatives: A broad class of compounds with diverse biological activities, including antiviral, antipsychotic, and antimicrobial properties.
Uniqueness
4-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H24ClN5O2 |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
(2-chlorophenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24ClN5O2/c1-15-14-18(24-10-12-28-13-11-24)23-20(22-15)26-8-6-25(7-9-26)19(27)16-4-2-3-5-17(16)21/h2-5,14H,6-13H2,1H3 |
InChI Key |
JZZPFCNJOSXXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)N4CCOCC4 |
Origin of Product |
United States |
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